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A Comparative Analysis of Ofranergene Obadenovec (VB-111) and Bevacizumab in Recurrent

Glioblastoma

This guide provides a detailed comparison of the efficacy of ofranergene obadenovec (VB-111)

in combination with bevacizumab versus bevacizumab monotherapy for the treatment of

recurrent glioblastoma (rGBM), a highly aggressive form of brain cancer. The analysis is based

on data from key clinical trials and preclinical studies, with a focus on quantitative outcomes,

experimental methodologies, and mechanisms of action.

Introduction
Glioblastoma is characterized by its rapid growth and high vascularity, making anti-angiogenic

therapies a key area of research.[1][2] Bevacizumab (Avastin®), a monoclonal antibody that

targets vascular endothelial growth factor (VEGF), is a standard treatment for rGBM in the

United States.[1][3] It functions by inhibiting tumor angiogenesis, thereby reducing the tumor's

blood supply.[1][2][4]

Ofranergene obadenovec (VB-111) is a first-in-class anticancer gene therapy with a dual

mechanism of action. It targets the tumor vasculature, leading to the apoptosis of angiogenic

endothelial cells and subsequent tumor starvation.[3][5] Additionally, it is designed to induce a

tumor-directed immune response.[3][6]

This guide will focus on the comparative efficacy of these two treatments, primarily drawing

data from the pivotal Phase 3 GLOBE trial, which directly compared the combination of VB-111
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and bevacizumab to bevacizumab monotherapy.[3][7][8]

Efficacy Data: A Tale of Two Trials
The clinical development of VB-111 in rGBM has yielded contrasting results between its Phase

2 and Phase 3 trials, largely attributed to differences in the treatment regimen.

Phase 3 GLOBE Trial: Upfront Combination Therapy
The GLOBE trial was a randomized, controlled, open-label study that evaluated the upfront

combination of VB-111 with bevacizumab versus bevacizumab monotherapy in patients with

rGBM.[3][8] The study did not meet its primary or secondary endpoints, showing no statistically

significant improvement in overall survival (OS), progression-free survival (PFS), or objective

response rate (ORR) for the combination therapy.[3][7][9]

Table 1: Efficacy Results from the Phase 3 GLOBE Trial[3][8][10][11]

Endpoint
VB-111 +
Bevacizumab
(n=128)

Bevacizumab
Monotherapy
(n=128)

Hazard Ratio
(95% CI)

P-value

Median Overall

Survival (OS)
6.8 months 7.9 months 1.20 (0.91–1.59) 0.19

Median

Progression-Free

Survival (PFS)

3.4 months 3.7 months 1.30 (1.03–1.75) 0.03

Objective

Response Rate

(ORR)

27.3% 21.9% - 0.26

12-month OS

Probability
25.3% 24.9% - -

Phase 2 Trial: The Priming Effect
In contrast to the Phase 3 trial, a preceding Phase 2 study demonstrated a significant survival

benefit.[12][13] In this trial, patients were "primed" with VB-111 monotherapy, and bevacizumab
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was added only upon disease progression.[3][9][14] This priming strategy was hypothesized to

be crucial for the observed efficacy.

Table 2: Efficacy Results from the Phase 2 Trial (Primed Combination Group)[3][14][15]

Endpoint
VB-111 Primed
+
Bevacizumab

Historical
Bevacizumab
Monotherapy

Hazard Ratio
(95% CI)

P-value

Median Overall

Survival (OS)

414 days

(approx. 13.8

months)

223 days

(approx. 7.4

months)

0.48 (0.23–0.99) 0.043

Median

Progression-Free

Survival (PFS)

90 days (approx.

3 months)

60 days (approx.

2 months)
0.36 (0.14–0.93) 0.032

The stark difference in outcomes between the Phase 2 and Phase 3 trials suggests that the

timing and sequence of administration of VB-111 and bevacizumab are critical to the

therapeutic effect. The lack of a VB-111 monotherapy priming phase in the GLOBE study is a

potential explanation for its failure to replicate the promising Phase 2 results.[3][9]

Experimental Protocols
Phase 3 GLOBE Trial (NCT02511405)

Study Design: A Phase 3, randomized, controlled, double-arm, open-label, multi-center

study.[3][7][8][16]

Patient Population: 256 patients with recurrent glioblastoma (first or second progression)

with measurable disease by RANO criteria.[3][16]

Treatment Arms:

Combination Arm: VB-111 (1 x 10¹³ viral particles) administered intravenously every 8

weeks, in combination with bevacizumab (10 mg/kg) every 2 weeks.[3][8][9]

Control Arm: Bevacizumab monotherapy (10 mg/kg) every 2 weeks.[3][8][9]
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Primary Endpoint: Overall Survival (OS).[3][8][9]

Secondary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival

(PFS).[3][8][9]

Phase 2 Trial (NCT01260506)
Study Design: A Phase 1/2, open-label, multi-center study.[3][15]

Patient Population: Patients with recurrent glioblastoma.[15]

Treatment Groups of Interest:

Primed Combination: Patients received VB-111 monotherapy until progression, at which

point bevacizumab was added to the continued VB-111 treatment.[3][14][15]

Limited Exposure (LE): Patients received VB-111 monotherapy until progression.[14][15]

Primary Endpoint: Median Overall Survival (OS).[14][15]

Secondary Endpoints: Safety, ORR, and PFS.[14][15]

Mechanisms of Action
The distinct mechanisms of action of VB-111 and bevacizumab are central to understanding

their potential synergistic or antagonistic effects.

VB-111: Dual-Action Gene Therapy
VB-111 is a non-replicating adenovirus that carries a transgene for a Fas-chimera protein.[5]

[15] Its mechanism is twofold:

Vascular Disruption: The transgene is expressed specifically in angiogenic endothelial cells,

leading to their targeted apoptosis. This results in the destruction of the tumor's blood supply.

[3][5]

Immune Activation: The viral vector and the subsequent cell death are thought to trigger an

anti-tumor immune response, leading to the infiltration of T-cells into the tumor

microenvironment.[3][6]
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Bevacizumab: Anti-VEGF Monoclonal Antibody
Bevacizumab is a humanized monoclonal antibody that binds to and neutralizes VEGF-A.[1]

[17] VEGF is a key driver of angiogenesis in glioblastoma. By inhibiting VEGF, bevacizumab

prevents the formation of new blood vessels that tumors need to grow and spread.[2][4]

Visualizing the Pathways and Protocols
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Caption: Mechanism of action of VB-111.
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Caption: Mechanism of action of Bevacizumab.
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Caption: Workflow of the Phase 3 GLOBE Clinical Trial.

Conclusion
The direct comparison in the Phase 3 GLOBE trial did not demonstrate a superior efficacy for

the upfront combination of VB-111 and bevacizumab over bevacizumab monotherapy in

patients with recurrent glioblastoma.[3][7] However, the promising results from the Phase 2

trial, which employed a VB-111 priming strategy, suggest that the therapeutic potential of VB-

111 in this setting may be highly dependent on the treatment regimen.[3][12][13] Further

research is warranted to explore the optimal sequencing and combination of VB-111 with other

agents, as well as to identify potential biomarkers that could predict patient response. For

researchers and drug development professionals, the story of VB-111 in glioblastoma
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underscores the critical importance of trial design and treatment scheduling in the evaluation of

novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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